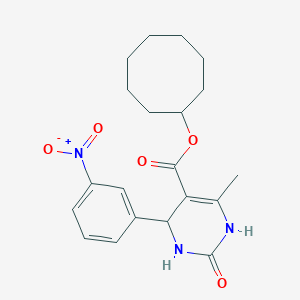![molecular formula C32H28FNO9S3 B412816 TETRAMETHYL 6'-(3-FLUOROBENZOYL)-5',5',8'-TRIMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE](/img/structure/B412816.png)
TETRAMETHYL 6'-(3-FLUOROBENZOYL)-5',5',8'-TRIMETHYL-5',6'-DIHYDROSPIRO[1,3-DITHIOLE-2,1'-THIOPYRANO[2,3-C]QUINOLINE]-2',3',4,5-TETRACARBOXYLATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the quinoline core: This can be achieved through a Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.
Spirocyclization: The quinoline derivative undergoes spirocyclization with a dithiole compound under acidic conditions to form the spiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline] core.
Introduction of the fluorophenyl group: This step involves the acylation of the spiro compound with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst.
Esterification: The final step is the esterification of the carboxylic acid groups with methanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted fluorophenyl derivatives.
Applications De Recherche Scientifique
Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of advanced materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can be compared with similar compounds such as:
Spiro[1,3-dithiole-2,1’-quinoline] derivatives: These compounds share a similar core structure but lack the fluorophenyl and ester groups.
Fluorophenylquinoline derivatives: These compounds contain the fluorophenyl group but lack the spiro and ester functionalities.
The uniqueness of Tetramethyl 6’-[(3-fluorophenyl)carbonyl]-5’,5’,8’-trimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate lies in its combination of multiple functional groups, which confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C32H28FNO9S3 |
|---|---|
Poids moléculaire |
685.8g/mol |
Nom IUPAC |
tetramethyl 6'-(3-fluorobenzoyl)-5',5',8'-trimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C32H28FNO9S3/c1-15-11-12-18-19(13-15)34(26(35)16-9-8-10-17(33)14-16)31(2,3)25-20(18)32(21(27(36)40-4)22(44-25)28(37)41-5)45-23(29(38)42-6)24(46-32)30(39)43-7/h8-14H,1-7H3 |
Clé InChI |
QQASCOOADKLMIR-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)C3=C(C(N2C(=O)C4=CC(=CC=C4)F)(C)C)SC(=C(C35SC(=C(S5)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
SMILES canonique |
CC1=CC2=C(C=C1)C3=C(C(N2C(=O)C4=CC(=CC=C4)F)(C)C)SC(=C(C35SC(=C(S5)C(=O)OC)C(=O)OC)C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Pentyl 6-methyl-4-[2-(propyloxy)phenyl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B412745.png)



![2-Methylpropyl 4-[2-(ethyloxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B412753.png)
![N-[(4-bromophenyl)methyl]-4-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B412754.png)

